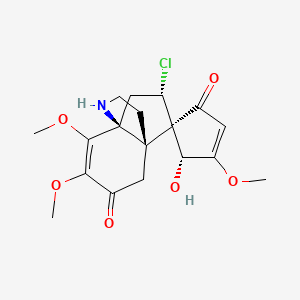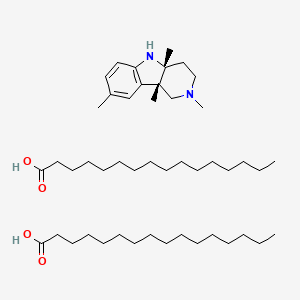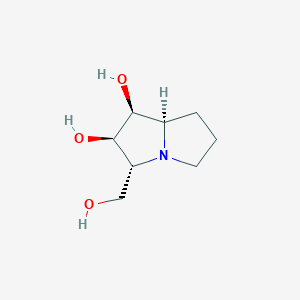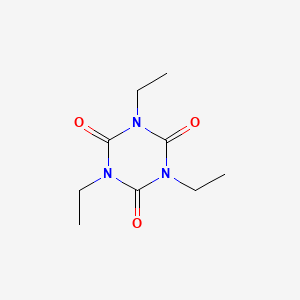
Shimalactone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Shimalactone A is a natural product found in Aspergillus stellatus with data available.
Wissenschaftliche Forschungsanwendungen
Neuritogenesis Induction
Shimalactone A, identified from the marine-derived fungus Emericella variecolor GF10, demonstrates promising neuritogenic effects. In studies, it has been shown to induce neuritogenesis at specific concentrations against neuroblastoma Neuro 2A cells (Wei et al., 2005), (Wei et al., 2006), (Kobayashi et al., 2006).
Biomimetic Synthesis
A biomimetic synthesis approach for Shimalactone A has been developed, featuring unique cyclization processes. This method is notable for its convergent nature and lack of protective groups, representing an innovative approach in synthetic chemistry (Sofiyev et al., 2008).
Biosynthesis Study
Recent studies have delved into the biosynthesis of Shimalactone A, identifying gene clusters responsible for its production. This research has clarified the spontaneous double bicyclo-ring formation involved in Shimalactone A biosynthesis, contributing significantly to our understanding of its molecular genesis (Fujii et al., 2020), (Fujii et al., 2020).
Eigenschaften
Produktname |
Shimalactone A |
|---|---|
Molekularformel |
C29H40O4 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
(1S,4S,6R,7S)-7-[(E)-2-[(1S,6R,7R,8R)-8-[(E,1R)-1-hydroxy-2-methylbut-2-enyl]-2,4,6,8-tetramethyl-7-bicyclo[4.2.0]octa-2,4-dienyl]prop-1-enyl]-4,6,7-trimethyl-2-oxabicyclo[2.2.1]heptane-3,5-dione |
InChI |
InChI=1S/C29H40O4/c1-11-16(3)22(30)28(9)20-17(4)12-15(2)13-26(20,7)21(28)18(5)14-27(8)24-19(6)23(31)29(27,10)25(32)33-24/h11-14,19-22,24,30H,1-10H3/b16-11+,18-14+/t19-,20-,21+,22+,24-,26+,27+,28+,29-/m0/s1 |
InChI-Schlüssel |
BNFUGVFXZSYVMT-HEGJJMKQSA-N |
Isomerische SMILES |
C/C=C(\C)/[C@H]([C@@]1([C@H]2C(=CC(=C[C@]2([C@H]1/C(=C/[C@@]3([C@@H]4[C@H](C(=O)[C@]3(C(=O)O4)C)C)C)/C)C)C)C)C)O |
Kanonische SMILES |
CC=C(C)C(C1(C2C(=CC(=CC2(C1C(=CC3(C4C(C(=O)C3(C(=O)O4)C)C)C)C)C)C)C)C)O |
Synonyme |
shimalactone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



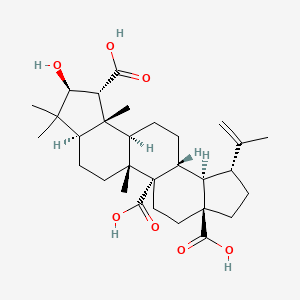
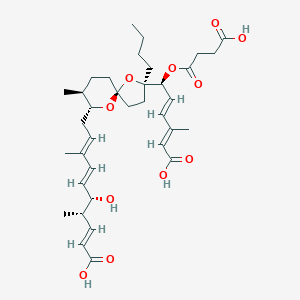

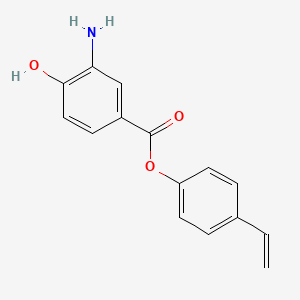
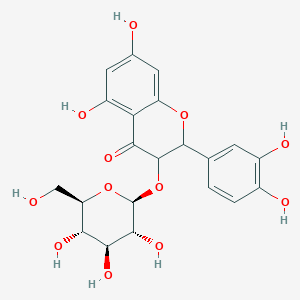
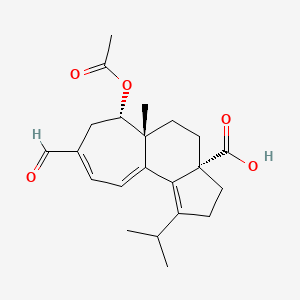
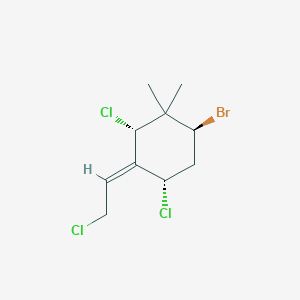
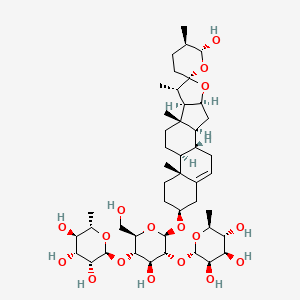
![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1248211.png)
